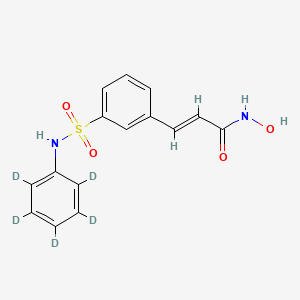

Belinostat-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Belinostat-d5 is a deuterated form of belinostat, a small-molecule hydroxamate-type inhibitor of class I, II, and IV histone deacetylase enzymes. It has been developed for the treatment of relapsed or refractory peripheral T-cell lymphoma. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of belinostat due to its enhanced stability and reduced metabolic degradation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Belinostat-d5 involves the incorporation of deuterium atoms into the belinostat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:

Deuteration of Precursors: Using deuterated reagents to replace hydrogen atoms with deuterium in the precursor molecules.

Coupling Reactions: Employing coupling reactions to assemble the deuterated fragments into the final this compound structure.

Purification: Purifying the final product using techniques such as chromatography to ensure high purity and deuterium incorporation

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Scaling up the deuteration and coupling reactions to produce larger quantities of the compound.

Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Regulatory Compliance: Adhering to regulatory guidelines for the production and handling of deuterated compounds

Analyse Des Réactions Chimiques

Types of Reactions

Belinostat-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form belinostat acid.

Reduction: It can be reduced to form belinostat amide.

Substitution: The hydroxamate group can undergo substitution reactions with different reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be employed for substitution reactions, including amines and thiols

Major Products

Belinostat Acid: Formed through oxidation.

Belinostat Amide: Formed through reduction.

Substituted Derivatives: Formed through substitution reactions

Applications De Recherche Scientifique

Belinostat-d5 is widely used in scientific research due to its enhanced stability and reduced metabolic degradation. Its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of belinostat.

Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolites of belinostat.

Drug Interaction Studies: Used to investigate potential drug-drug interactions involving belinostat.

Cancer Research: Employed in preclinical studies to evaluate the efficacy and safety of belinostat in various cancer models

Mécanisme D'action

Belinostat-d5 exerts its effects by inhibiting the activity of histone deacetylase enzymes. This inhibition prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. As a result, there is an accumulation of acetylated histones and other proteins, leading to increased expression of tumor-suppressor genes. This ultimately induces apoptosis, disrupts cell cycle progression, and inhibits angiogenesis in cancer cells .

Comparaison Avec Des Composés Similaires

Belinostat-d5 is compared with other histone deacetylase inhibitors such as:

Vorinostat: Another hydroxamate-type inhibitor with similar mechanisms but different pharmacokinetic properties.

Panobinostat: A more potent inhibitor with broader activity against various histone deacetylase enzymes.

Romidepsin: A cyclic peptide inhibitor with a distinct chemical structure and mechanism of action

This compound is unique due to its deuterated form, which provides enhanced stability and reduced metabolic degradation, making it a valuable tool in pharmacokinetic and metabolic studies .

Propriétés

Formule moléculaire |

C15H14N2O4S |

|---|---|

Poids moléculaire |

323.4 g/mol |

Nom IUPAC |

(E)-N-hydroxy-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+/i1D,2D,3D,6D,7D |

Clé InChI |

NCNRHFGMJRPRSK-HMUIAXRESA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO)[2H])[2H] |

SMILES canonique |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid](/img/structure/B13428769.png)

![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline](/img/structure/B13428775.png)

![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13428790.png)

![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428795.png)

![1'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride](/img/structure/B13428803.png)